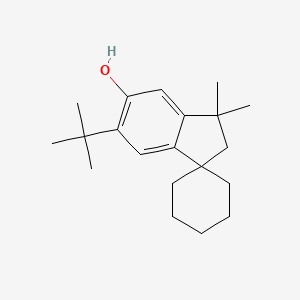
6'-(tert-Butyl)-2',3'-dihydro-3',3'-dimethylspiro(cyclohexane-1,1'-(1H)indene)-5'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol is a complex organic compound characterized by its unique spiro structure. This compound features a cyclohexane ring fused with an indene moiety, along with tert-butyl and dimethyl groups, making it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.
Introduction of tert-Butyl and Dimethyl Groups: tert-Butyl and dimethyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and dimethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Spiro Formation: The spiro linkage is formed through a cyclization reaction involving the cyclohexane and indene moieties under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Substitution reactions, such as halogenation, can occur at the tert-butyl or dimethyl groups using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substituting Agents: Chlorine, bromine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylcyclohexane: Shares the tert-butyl group but lacks the spiro and indene moieties.
Dimethylcyclohexane: Contains dimethyl groups but lacks the spiro and indene structures.
Spiroindene Derivatives: Compounds with similar spiro structures but different substituents.
Uniqueness
6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol is unique due to its combination of tert-butyl, dimethyl, and spiroindene features, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
53718-34-6 |
|---|---|
Fórmula molecular |
C20H30O |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
6-tert-butyl-3,3-dimethylspiro[2H-indene-1,1'-cyclohexane]-5-ol |
InChI |
InChI=1S/C20H30O/c1-18(2,3)16-11-15-14(12-17(16)21)19(4,5)13-20(15)9-7-6-8-10-20/h11-12,21H,6-10,13H2,1-5H3 |
Clave InChI |
CQDLYCCFORGHSV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CCCCC2)C3=CC(=C(C=C31)O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
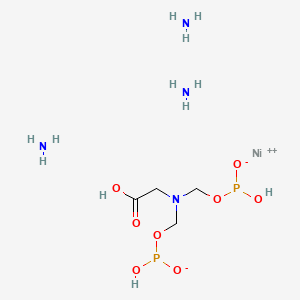
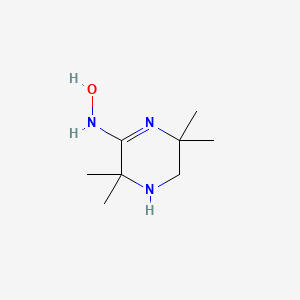
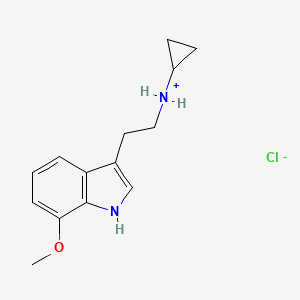

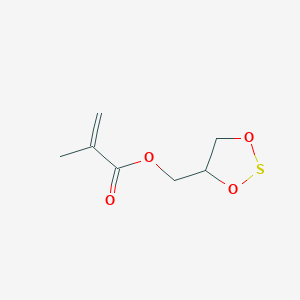
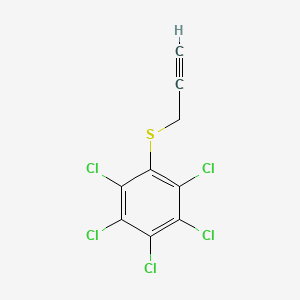
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)


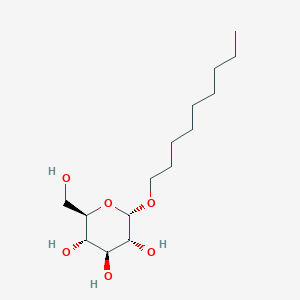
![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)

